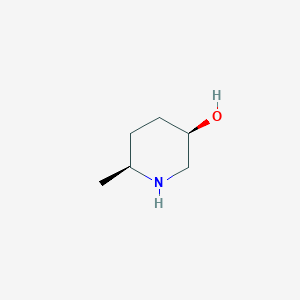(3R,6S)-6-Methylpiperidin-3-OL
CAS No.: 41869-08-3
Cat. No.: VC15785472
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 41869-08-3 |
|---|---|
| Molecular Formula | C6H13NO |
| Molecular Weight | 115.17 g/mol |
| IUPAC Name | (3R,6S)-6-methylpiperidin-3-ol |
| Standard InChI | InChI=1S/C6H13NO/c1-5-2-3-6(8)4-7-5/h5-8H,2-4H2,1H3/t5-,6+/m0/s1 |
| Standard InChI Key | UAZCJMVDJHUBIA-NTSWFWBYSA-N |
| Isomeric SMILES | C[C@H]1CC[C@H](CN1)O |
| Canonical SMILES | CC1CCC(CN1)O |
Introduction
Chemical Structure and Properties
(3R,6S)-6-Methylpiperidin-3-OL (CAS: 41869-08-3) belongs to the piperidine family, a class of six-membered heterocyclic compounds containing one nitrogen atom. Its molecular formula is C₆H₁₃NO, with a molecular weight of 115.17 g/mol. The compound’s stereochemistry—defined by the (3R,6S) configuration—plays a pivotal role in its biological interactions and synthetic utility .
Key Structural Features:
-
Piperidine Backbone: A saturated six-membered ring with one nitrogen atom.
-
Hydroxyl Group: Located at the 3-position, enabling hydrogen bonding and participation in redox reactions.
-
Methyl Substituent: Positioned at the 6-position, contributing to steric effects and chiral discrimination.
The compound’s isomeric SMILES notation, C[C@H]1CCC@HO, explicitly defines its stereochemistry. This configuration is critical for its role as a chiral building block in asymmetric synthesis .
Synthesis Methods
Catalytic Hydrogenation
A prominent synthesis route involves the hydrogenation of N-((3R,6S)-1-benzyl-6-methylpiperidin-3-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine using 20% wet palladium carbon hydroxide under a hydrogen atmosphere (15 psi). This method achieves a high yield of 95.08% under optimized conditions (55°C, 8 hours) .
Reaction Scheme:
Industrial-Scale Production
Industrial processes emphasize scalability and cost-efficiency, often employing continuous-flow hydrogenation to minimize catalyst degradation and byproduct formation. Key parameters include:
| Parameter | Optimal Value |
|---|---|
| Temperature | 45–55°C |
| Pressure | 10–15 psi H₂ |
| Catalyst Loading | 20% Pd/C (w/w) |
| Solvent | Methanol |
This method ensures high enantiomeric purity (>99%), critical for pharmaceutical applications .
Chemical Reactivity
Functional Group Transformations
The hydroxyl and amine groups in (3R,6S)-6-Methylpiperidin-3-OL enable diverse chemical modifications:
Oxidation
The hydroxyl group can be oxidized to a ketone using Jones reagent (CrO₃/H₂SO₄) or PCC (pyridinium chlorochromate), yielding 6-methylpiperidin-3-one. This intermediate is valuable for further functionalization.
Alkylation
Reaction with alkyl halides under basic conditions (e.g., K₂CO₃) produces N-alkylated derivatives, which are explored as kinase inhibitors in drug discovery .
Acylation
Treatment with acetyl chloride or anhydrides forms O-acetyl or N-acetyl derivatives, enhancing lipophilicity for improved membrane permeability.
Stereochemical Stability
The (3R,6S) configuration remains stable under standard reaction conditions (pH 4–9, ≤80°C), ensuring chirality retention in downstream applications.
Applications in Pharmaceutical Synthesis
Role in JAK3 Inhibitor Production
(3R,6S)-6-Methylpiperidin-3-OL is a key intermediate in synthesizing PF06651600, a Janus kinase 3 (JAK3) inhibitor under investigation for autoimmune diseases. The compound’s stereochemistry is essential for binding to the JAK3 active site, as demonstrated in preclinical models .
Synthetic Pathway to PF06651600:
-
Intermediate Formation: Coupling with 7H-pyrrolo[2,3-d]pyrimidin-4-amine via nucleophilic substitution.
-
Deprotection: Catalytic hydrogenation removes the benzyl protecting group.
-
Purification: Crystallization from methanol yields the final API (Active Pharmaceutical Ingredient).
Comparison with Stereoisomers
The (3R,6S) isomer demonstrates distinct reactivity and biological activity compared to its (3S,6S) counterpart. For example:
| Property | (3R,6S)-6-Methylpiperidin-3-OL | (3S,6S)-6-Methylpiperidin-3-OL |
|---|---|---|
| Melting Point | 98–101°C | 92–95°C |
| Specific Rotation | +24.5° (c=1, CHCl₃) | -18.3° (c=1, CHCl₃) |
| JAK3 Binding Affinity | High (IC₅₀ = 12 nM) | Low (IC₅₀ > 1 μM) |
These differences underscore the importance of stereochemistry in drug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume